

Synthesis of 4-Ethyl-2-hydroxybenzoic Acid: A Detailed Protocol for Researchers

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Compound of Interest

Compound Name: 4-Ethyl-2-hydroxybenzoic acid

Cat. No.: B1266913

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Application Note

The following protocol details a step-by-step procedure for the synthesis of **4-Ethyl-2-hydroxybenzoic acid**, a valuable intermediate in the development of pharmaceuticals and other advanced materials. The synthesis is achieved through the Kolbe-Schmitt reaction, a well-established method for the ortho-carboxylation of phenols. This process involves the formation of a sodium phenoxide from 4-ethylphenol, followed by carboxylation using carbon dioxide under elevated temperature and pressure, and subsequent acidification to yield the desired product.

This document provides a comprehensive guide for researchers, scientists, and drug development professionals, including a detailed experimental protocol, a summary of key quantitative data, and a visualization of the synthesis workflow. Adherence to this protocol under standard laboratory safety procedures should facilitate the successful synthesis of **4-Ethyl-2-hydroxybenzoic acid**.

Quantitative Data Summary

The following table summarizes the key quantitative parameters for the synthesis of **4-Ethyl-2-hydroxybenzoic acid**.

Parameter	Value	Unit	Notes
Reactants			
4-Ethylphenol	1.0	Molar Equivalent	Starting Material
Sodium Hydroxide	1.1	Molar Equivalent	To form the phenoxide
Carbon Dioxide	Excess	-	Pressurized gas
Hydrochloric Acid (conc.)	To pH ~2	-	For acidification
Reaction Conditions			
Phenoxide Formation Temp.	120-130	°C	Under vacuum
Carboxylation Temperature	150-160	°C	
Carboxylation Pressure	80-100	atm	
Reaction Time	4-6	hours	
Product Information			
Theoretical Yield	166.17	g/mol	Based on 4-Ethylphenol
Expected Yield	60-70	%	
Appearance	White to off-white solid	-	
Melting Point	145-148	°C	

Experimental Protocol

Materials:

- 4-Ethylphenol (98%+)

- Sodium hydroxide pellets (97%+)
- Carbon dioxide (high purity, in a cylinder with a regulator)
- Concentrated hydrochloric acid (37%)
- Deionized water
- Ethanol (for recrystallization)
- Activated carbon
- Anhydrous sodium sulfate

Equipment:

- High-pressure autoclave with a stirrer, gas inlet, pressure gauge, and temperature control
- Round-bottom flasks
- Heating mantle with a stirrer
- Vacuum pump
- Büchner funnel and flask
- pH meter or pH paper
- Standard laboratory glassware
- Rotary evaporator

Procedure:

Step 1: Preparation of Sodium 4-Ethylphenoxide

- Ensure the high-pressure autoclave is clean and dry.

- To the autoclave, add 4-ethylphenol (1.0 molar equivalent) and sodium hydroxide (1.1 molar equivalents).
- Seal the autoclave and apply a vacuum to remove any residual moisture.
- Heat the mixture to 120-130 °C with stirring under vacuum for 1-2 hours to ensure the formation of the anhydrous sodium 4-ethylphenoxide salt. The salt should be a dry, free-flowing powder.
- Allow the autoclave to cool to room temperature.

Step 2: Carboxylation Reaction

- Once cooled, introduce dry carbon dioxide into the sealed autoclave.
- Pressurize the autoclave to 80-100 atm.
- Begin stirring and heat the reaction mixture to 150-160 °C.
- Maintain this temperature and pressure for 4-6 hours. Monitor the pressure and add more CO₂ if necessary to maintain the desired pressure.

Step 3: Work-up and Isolation of Crude Product

- After the reaction is complete, cool the autoclave to room temperature.
- Slowly and carefully vent the excess carbon dioxide in a well-ventilated fume hood.
- Open the autoclave and add deionized water to dissolve the solid reaction product.
- Transfer the aqueous solution to a beaker.
- Slowly add concentrated hydrochloric acid with stirring until the pH of the solution reaches approximately 2. This will cause the **4-Ethyl-2-hydroxybenzoic acid** to precipitate.
- Cool the mixture in an ice bath for 30 minutes to maximize precipitation.
- Collect the crude product by vacuum filtration using a Büchner funnel.

- Wash the filter cake with a small amount of cold deionized water to remove any inorganic salts.

Step 4: Purification

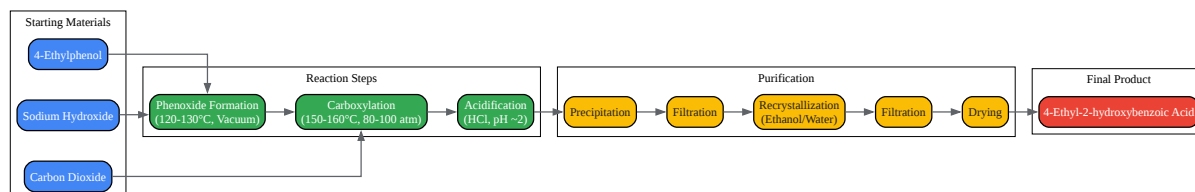
- Transfer the crude solid to a round-bottom flask.
- Add a minimal amount of hot ethanol to dissolve the solid.
- Add a small amount of activated carbon and heat the solution at reflux for 15 minutes to decolorize.
- Hot filter the solution to remove the activated carbon.
- Allow the filtrate to cool slowly to room temperature, then place it in an ice bath to induce crystallization.
- Collect the purified crystals by vacuum filtration.
- Wash the crystals with a small amount of cold ethanol.
- Dry the purified **4-Ethyl-2-hydroxybenzoic acid** in a vacuum oven at 60-70 °C to a constant weight.

Step 5: Characterization

- Determine the melting point of the purified product.
- Characterize the product using appropriate analytical techniques such as ^1H NMR, ^{13}C NMR, and IR spectroscopy to confirm its identity and purity.

Visualizations

The following diagrams illustrate the key aspects of the synthesis protocol.

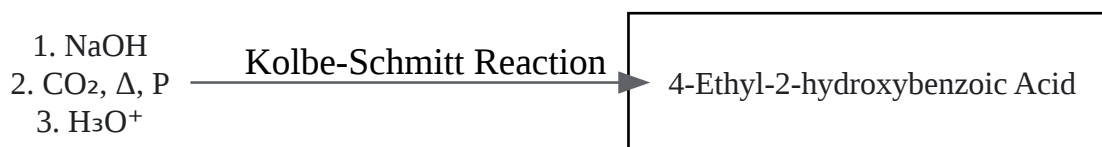


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Caption: Experimental workflow for the synthesis of **4-Ethyl-2-hydroxybenzoic acid**.

+

4-Ethylphenol



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Caption: Overall reaction scheme for the Kolbe-Schmitt synthesis.

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